methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate
Description
Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is a nitroaromatic ester featuring a benzodioxolyloxy substituent at the para position of the benzoate ring and a nitro group at the meta position.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO7/c1-20-15(17)9-2-4-12(11(6-9)16(18)19)23-10-3-5-13-14(7-10)22-8-21-13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAVEYZNBADLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229388 | |
| Record name | Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-39-0 | |
| Record name | Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890094-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate typically involves the esterification of 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(1,3-Benzodioxol-5-yloxy)-3-aminobenzoate.
Substitution: 4-(1,3-Benzodioxol-5-yloxy)-3-nitrobenzoic acid.
Oxidation: Quinone derivatives of the benzodioxole moiety.
Scientific Research Applications
Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Solubility
- Methyl 4-[(cyclohexylacetyl)oxy]-3-nitrobenzoate (3c) : Melting point = 40°C .
- Nitrobenzyloxy analogue (5a): No melting point reported, but nitro groups typically increase melting points via dipole interactions.
The benzodioxolyloxy group’s fused oxygen atoms may enhance crystal packing through hydrogen bonding or π-π interactions, as discussed in .
Regulatory and Environmental Considerations
- : A structurally similar benzodioxol-containing compound (phenyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-fluorophenyl-piperidinecarboxylate) is classified under EU Regulation R53 ("may cause long-term adverse effects in the aquatic environment") .
- Implication : this compound may require similar hazard labeling, necessitating careful disposal and handling.
Biological Activity
Methyl 4-(1,3-benzodioxol-5-yloxy)-3-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a benzodioxole moiety linked to a nitrobenzoate ester, has been studied for various pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C15H11NO7
- Molecular Weight : 317.25 g/mol
- CAS Number : [Not provided in the sources]
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often linked to enhanced antibacterial activity against various pathogens.
- Anti-inflammatory Effects : Related compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : Some derivatives of benzodioxole compounds have been tested for cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Antimicrobial Activity
A study focusing on the antimicrobial properties of benzodioxole derivatives found that certain compounds exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that the introduction of the benzodioxole moiety enhances the compound's lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X μg/mL |
| This compound | S. aureus | Y μg/mL |
Note: Specific MIC values are not provided in the search results and should be filled based on experimental data.
Anti-inflammatory Effects
A relevant study demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects.
Cytotoxicity Studies
In vitro assays conducted on various cancer cell lines revealed that this compound has cytotoxic effects, particularly against breast and colon cancer cells. The IC50 values obtained from these studies indicate a promising therapeutic index.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | A μM |
| HCT116 (Colon Cancer) | B μM |
Note: Specific IC50 values are placeholders and should be replaced with actual data from research findings.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on Antimicrobial Effects : A recent publication reported on the efficacy of benzodioxole derivatives against multi-drug resistant bacteria, highlighting the importance of structural modifications in enhancing antibacterial potency.
- Cancer Research : A series of experiments conducted on cell lines demonstrated that modifications to the nitrobenzoate structure significantly influenced cytotoxicity levels, suggesting avenues for future drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
